molecular formula C9H15ClO3 B14319889 Ethyl 6-chloro-3-formylhexanoate CAS No. 112496-60-3

Ethyl 6-chloro-3-formylhexanoate

Cat. No.: B14319889
CAS No.: 112496-60-3
M. Wt: 206.66 g/mol
InChI Key: UFHGAVBAFLTNGL-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-formylhexanoate is a chloro-substituted ester with a molecular formula C₉H₁₃ClO₃. It features a hexanoate backbone substituted with a formyl group at position 3 and a chlorine atom at position 6, esterified with ethanol. This compound is primarily utilized in organic synthesis as a reactive intermediate, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure combines electrophilic reactivity (from the formyl group) and halogenated stability (from the chloro-substituent), making it versatile for cross-coupling reactions and nucleophilic substitutions .

Properties

CAS No.

112496-60-3

Molecular Formula

C9H15ClO3

Molecular Weight

206.66 g/mol

IUPAC Name

ethyl 6-chloro-3-formylhexanoate

InChI

InChI=1S/C9H15ClO3/c1-2-13-9(12)6-8(7-11)4-3-5-10/h7-8H,2-6H2,1H3

InChI Key

UFHGAVBAFLTNGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CCCCl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-3-formylhexanoate can be synthesized through several methods. One common approach involves the reaction of 6-chlorohexanoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ester. The formyl group can then be introduced through a formylation reaction using reagents like formic acid or formic anhydride under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-3-formylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-chloro-3-formylhexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3-formylhexanoate involves its reactivity with various nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions can lead to the formation of new bonds and the modification of the compound’s structure, influencing its biological and chemical properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

Compound Name Key Functional Groups Molecular Formula Boiling Point (°C) Applications
Ethyl 6-chloro-3-formylhexanoate Ester, formyl, chloro C₉H₁₃ClO₃ Not reported Pharmaceutical intermediates
Ethyl chloroacetate Ester, chloro C₄H₇ClO₂ 147 Solvent, organic synthesis
Ethyl 2-chloro-6-fluoro-3-methylbenzoate Aromatic ester, chloro, fluoro, methyl C₁₀H₁₀ClFO₂ Not reported Agrochemical intermediates
Ethyl octanoate Ester, alkyl chain C₁₀H₂₀O₂ 208 Flavoring agent, fragrances

Key Observations :

  • Reactivity: The formyl group in this compound enhances its electrophilicity compared to simple chloroesters like ethyl chloroacetate, enabling selective aldol condensations or reductions .
  • Substituent Effects : Unlike aromatic analogs (e.g., Ethyl 2-chloro-6-fluoro-3-methylbenzoate), the aliphatic backbone of the target compound reduces steric hindrance, favoring reactions with bulkier nucleophiles .
Physicochemical Properties
  • Solubility: Chlorinated esters like this compound typically exhibit moderate polarity, rendering them soluble in organic solvents (e.g., ethyl acetate, dichloromethane) but insoluble in water. This contrasts with non-halogenated esters (e.g., ethyl octanoate), which are more lipophilic .
  • Stability : The chloro-substituent at position 6 may confer greater thermal stability compared to formyl-substituted esters without halogenation, though this requires experimental validation.

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